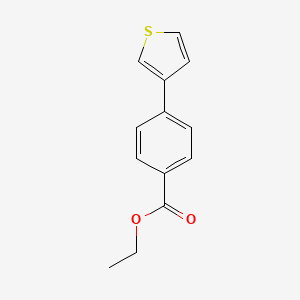
Benzoic acid, 4-(3-thienyl)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4-(3-thienyl)-, ethyl ester is a chemical compound with the molecular formula C₁₄H₁₂O₂S. It is a derivative of benzoic acid where a thienyl group is attached to the fourth carbon of the benzene ring, and the carboxylic acid group is esterified with ethanol. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: The compound can be synthesized through the Friedel-Crafts acylation reaction, where thienyl chloride reacts with benzene in the presence of an aluminum chloride catalyst to form 4-(3-thienyl)benzene carboxylic acid. This intermediate is then esterified with ethanol to produce the desired ester.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of thienyl is coupled with a halobenzene derivative in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as 4-(3-thienyl)benzoic acid.
Reduction: 4-(3-thienyl)benzyl alcohol.
Substitution: Halogenated derivatives of the benzene ring.
科学的研究の応用
Benzoic acid, 4-(3-thienyl)-, ethyl ester is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in biological studies to investigate the effects of thienyl-containing molecules on biological systems.
Industry: The compound is used in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which benzoic acid, 4-(3-thienyl)-, ethyl ester exerts its effects involves its interaction with molecular targets and pathways. The thienyl group can influence the binding affinity and selectivity of the compound towards specific enzymes or receptors. The exact mechanism depends on the specific application and the biological system .
類似化合物との比較
Benzoic acid, ethyl ester: A simpler ester without the thienyl group.
Benzoic acid, 4-methoxy-, ethyl ester: Contains a methoxy group instead of a thienyl group.
Benzoic acid, 4-(3-thienyl)-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: Benzoic acid, 4-(3-thienyl)-, ethyl ester is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties compared to its analogs
特性
CAS番号 |
172035-83-5 |
|---|---|
分子式 |
C13H12O2S |
分子量 |
232.30 g/mol |
IUPAC名 |
ethyl 4-thiophen-3-ylbenzoate |
InChI |
InChI=1S/C13H12O2S/c1-2-15-13(14)11-5-3-10(4-6-11)12-7-8-16-9-12/h3-9H,2H2,1H3 |
InChIキー |
FYYXOKARDMXXBE-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CSC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![benzyl N-[(2-amino-3-phenylpropanoyl)amino]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B15357021.png)
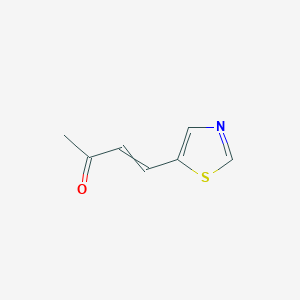

![Methyl 7-(2-methylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357044.png)
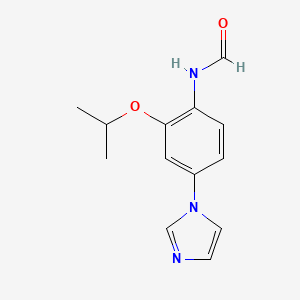
![3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B15357048.png)
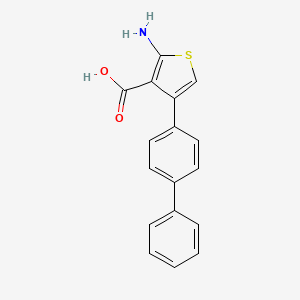
![3-[5-(Aminomethyl)-4,5-dihydro-1,2-oxazol-3-yl]benzonitrile](/img/structure/B15357057.png)
![4-[(4-acetylphenyl)amino]benzoic Acid](/img/structure/B15357059.png)
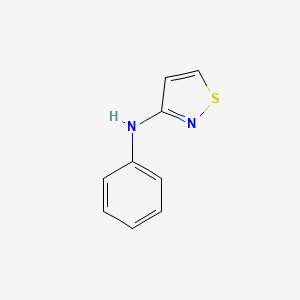
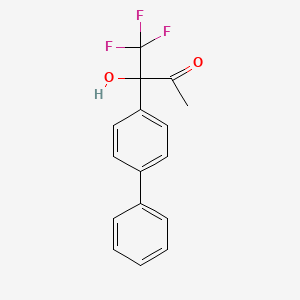
![N-[4-(4-chloropyridin-3-yl)-3-methylphenyl]methanesulfonamide](/img/structure/B15357087.png)
![Tert-butyl 4-(2-chlorothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B15357089.png)
![3-[4-(2,5-Dichlorophenoxy)phenyl]-3-ethoxypropanoic acid](/img/structure/B15357093.png)
